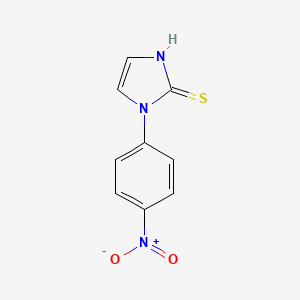

1-(4-nitrophenyl)-1H-imidazole-2-thiol

Description

Contextualization of Imidazole-2-thiol Derivatives in Contemporary Chemical Sciences

Imidazole-2-thiol derivatives represent a significant class of heterocyclic compounds in modern chemical sciences. The imidazole (B134444) ring is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in DNA. ajrconline.org The addition of a thiol group at the 2-position imparts unique chemical reactivity and potential for biological activity.

These derivatives are recognized for their wide array of pharmacological properties. niscpr.res.in Electron-rich nitrogen heterocycles, such as imidazoles, play a crucial role in diverse biological activities. niscpr.res.in Consequently, considerable research has been dedicated to this class of compounds, revealing activities such as antibacterial, antifungal, and antiviral properties. niscpr.res.inontosight.aiontosight.ai

Rationale for Investigating 1-(4-nitrophenyl)-1H-imidazole-2-thiol in Scholarly Research

The specific focus on 1-(4-nitrophenyl)-1H-imidazole-2-thiol is driven by the unique combination of its constituent chemical moieties. The imidazole-2-thiol core provides a versatile scaffold known for its biological relevance. The introduction of a 4-nitrophenyl group is of particular interest due to its strong electron-withdrawing nature, which can significantly influence the electronic properties, reactivity, and biological interactions of the entire molecule. ontosight.ai

Nitro-containing heterocyclic compounds, including nitroimidazoles, are a well-established class of therapeutic agents with applications as antibacterial and antiprotozoal drugs. nih.gov The nitro group can undergo bioreduction in hypoxic (low oxygen) environments, a characteristic that has been exploited in the development of drugs targeting anaerobic bacteria and hypoxic tumor cells. nih.gov Therefore, the investigation of 1-(4-nitrophenyl)-1H-imidazole-2-thiol is predicated on the hypothesis that the synergistic combination of the imidazole-2-thiol scaffold and the 4-nitrophenyl group could lead to novel compounds with interesting and potentially useful physicochemical and biological properties.

Overview of Prior Academic Studies on Substituted Imidazole-Thiol Compounds

A substantial body of academic literature exists on the synthesis and evaluation of various substituted imidazole-thiol compounds. Research has demonstrated that modifications to the basic imidazole-2-thiol structure can lead to a diverse range of biological activities. For instance, the synthesis of novel imidazole-2-thiols and their derivatives has been pursued to develop potent antimicrobial agents. niscpr.res.in

Studies have explored the synthesis of imidazole-2-thiones (the tautomeric form of imidazole-2-thiols) and have systematically investigated their structure, physicochemical properties, and chemical transformations. tandfonline.com These investigations have often involved techniques such as X-ray diffraction, NMR spectroscopy, and quantum-chemical calculations to understand the structure-property relationships. tandfonline.com The biological evaluation of these compounds has often included screening for activities such as enzyme inhibition and antimicrobial efficacy. nih.gov

Research Scope and Primary Objectives for Comprehensive Study of the Compound

A comprehensive study of 1-(4-nitrophenyl)-1H-imidazole-2-thiol would encompass several key research objectives. The primary goals would be to fully characterize its chemical and physical properties, understand its reactivity, and explore its potential applications, particularly in the realm of medicinal chemistry.

Key Research Objectives:

Synthesis and Optimization: To develop efficient and scalable synthetic routes for the preparation of 1-(4-nitrophenyl)-1H-imidazole-2-thiol.

Structural and Spectroscopic Characterization: To unambiguously determine the molecular structure using techniques such as single-crystal X-ray diffraction and to characterize the compound using various spectroscopic methods including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Physicochemical Properties: To determine key physicochemical parameters such as solubility, pKa, and electrochemical behavior.

Biological Evaluation: To screen the compound for a range of biological activities, including but not limited to, antimicrobial, antifungal, and enzyme inhibitory properties.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of related analogues to establish relationships between chemical structure and biological activity, which can guide the design of more potent and selective compounds.

The pursuit of these objectives will provide a thorough understanding of the scientific landscape surrounding 1-(4-nitrophenyl)-1H-imidazole-2-thiol and pave the way for its potential future applications.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-nitrophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-6H,(H,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHKZPQOMYCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988237 | |

| Record name | 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6857-35-8 | |

| Record name | 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)imidazoline-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 1 4 Nitrophenyl 1h Imidazole 2 Thiol

Strategic Design and Synthetic Pathways for the Compound's Preparation

The preparation of 1-(4-nitrophenyl)-1H-imidazole-2-thiol can be approached through several strategic synthetic routes. A common and effective method involves the cyclization of a suitably substituted thiourea (B124793) derivative. This pathway typically begins with the reaction of 4-nitroaniline (B120555) with an α-halo carbonyl compound, such as 2-chloroacetaldehyde or a derivative, to form an N-(4-nitrophenyl)amino-ketone intermediate. This intermediate is then reacted with a thiocyanate (B1210189) salt, like potassium thiocyanate, which induces cyclization to form the desired 1-(4-nitrophenyl)-1H-imidazole-2-thiol.

Another prominent strategy is the construction of the imidazole (B134444) ring through multi-component reactions (MCRs). Three-component (3-MCR) or four-component (4-MCR) reactions involving a 1,2-dicarbonyl compound, an aldehyde, an amine (in this case, 4-nitroaniline), and a source of ammonia (B1221849) (for 4-MCR) can provide a rapid and efficient route to substituted imidazoles. rsc.org Subsequent conversion of a functional group at the 2-position (e.g., a halogen) to a thiol group would yield the target compound.

Modern synthetic approaches often focus on bond-disconnection strategies to devise efficient pathways. For imidazole synthesis, key disconnections can involve forming one or two bonds in the cyclization step. rsc.org For instance, a two-bond disconnection approach might combine a C2–N3 fragment with an N1–C4–C5 unit, offering a modular way to assemble the heterocyclic core. rsc.org

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of N-(2-oxoethyl)-4-nitroaniline. Reaction of 4-nitroaniline with a 2-haloacetaldehyde derivative.

Step 2: Formation of Thiourea Intermediate. The resulting α-amino ketone is treated with a thiocyanate source.

Step 3: Cyclization. Intramolecular condensation and dehydration of the thiourea intermediate yields the final 1-(4-nitrophenyl)-1H-imidazole-2-thiol.

Evaluation of Precursor Chemistry and Reaction Mechanisms

The success of the synthesis is highly dependent on the chemistry of the precursors. The regioselective introduction of the 4-nitrophenyl group at the N1 position of the imidazole ring is a critical step. Studies on the N-alkylation of nitroimidazoles have shown that the choice of base, solvent, and temperature significantly influences the regioselectivity and yield of the N1-substituted product over other isomers. derpharmachemica.comresearchgate.net For instance, the reaction of 4-nitroimidazole (B12731) with an alkylating agent often requires careful selection of conditions to ensure exclusive N1 substitution. derpharmachemica.com

The core reaction mechanism for the formation of the imidazole-2-thiol ring from an α-aminoketone and thiocyanate involves several key steps:

Nucleophilic attack of the amine nitrogen onto the carbon of the thiocyanate ion.

Formation of an N-substituted thiourea intermediate.

An intramolecular nucleophilic attack by the second nitrogen atom onto the carbonyl carbon.

A subsequent dehydration step (loss of a water molecule) to form the five-membered imidazole ring.

The reaction pathway can be influenced by steric effects from substituents on the precursors. In related systems, the presence of bulky groups, such as diphenyl substitutions, has been shown to alter the cyclization pathway, leading to different heterocyclic products. researchgate.net This highlights the importance of precursor design in directing the reaction toward the desired product.

Optimization of Synthetic Yields and Purification Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-(4-nitrophenyl)-1H-imidazole-2-thiol. Key parameters that are typically varied include temperature, solvent, base, and reaction time.

Studies on the N-alkylation of 4-nitroimidazole have demonstrated that heating the reaction to 60°C can markedly improve product yields. derpharmachemica.com The combination of potassium carbonate (K₂CO₃) as the base and acetonitrile (B52724) as the solvent has been found to be particularly effective, leading to good yields (66-85%) and shorter reaction times (1-3 hours). derpharmachemica.com

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOH | Acetonitrile | RT | <28 |

| K₂CO₃ | Acetonitrile | RT | 40 |

| K₂CO₃ | Acetonitrile | 60 | 66-85 |

| K₂CO₃ | DMSO | 60 | Lower than Acetonitrile |

| K₂CO₃ | DMF | 60 | Lower than Acetonitrile |

A systematic approach, such as using experimental design methodologies, can be employed to find the optimal conditions for obtaining the maximum yield. ajer.org This involves studying the effects of multiple factors (e.g., inhibitor concentration, temperature, immersion time) and their interactions simultaneously. ajer.org

Once the synthesis is complete, purification is necessary to isolate the target compound. Common purification techniques include:

Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out.

Column Chromatography: A widely used method for purifying organic compounds. For imidazole derivatives, a common solvent system is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) over a silica (B1680970) gel stationary phase. nih.gov The resulting solid material is typically dried in a vacuum oven to remove residual solvents. nih.gov

Directed Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of 1-(4-nitrophenyl)-1H-imidazole-2-thiol, analogues are synthesized by modifying specific parts of the molecule. jopir.in This allows researchers to understand how changes in chemical structure affect biological activity. nih.gov Key points for derivatization are the thiol group at the C2 position and the 4-nitrophenyl ring at the N1 position.

S-Substituted Derivatives: The thiol group is a versatile handle for derivatization. It can be readily alkylated or acylated by reacting the parent compound with various electrophiles in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). sapub.orgajphs.comresearchgate.net This leads to a series of S-substituted analogues, including thioethers and thioesters, allowing for the introduction of diverse functional groups.

| Modification Site | Example Derivative | Rationale for Synthesis |

|---|---|---|

| C2-Thiol Group | 2-(Methylthio)-1-(4-nitrophenyl)-1H-imidazole | Investigate the effect of S-alkylation on activity. |

| C2-Thiol Group | S-(1-(4-nitrophenyl)-1H-imidazol-2-yl) ethanethioate | Introduce a thioester linkage to probe metabolic stability and activity. |

| N1-Phenyl Ring | 1-(4-aminophenyl)-1H-imidazole-2-thiol | Evaluate the effect of replacing an electron-withdrawing group (NO₂) with an electron-donating group (NH₂). |

| N1-Phenyl Ring | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | Assess the impact of a halogen substituent on lipophilicity and electronic properties. |

Principles of Green Chemistry in the Synthesis of Related Imidazole-Thiols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazole-thiols. researchgate.net

Microwave-Assisted Synthesis: One of the most effective green tools is the use of microwave irradiation as an energy source. researchgate.net Compared to conventional heating methods, microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and cleaner reactions. wjbphs.com For example, the synthesis of triphenyl-imidazole using a microwave-assisted approach yielded 90.90%, whereas the conventional method produced only 69.60%. wjbphs.com

| Method | Yield (%) | Key Advantage |

|---|---|---|

| Conventional Heating | 69.60 | Traditional method |

| Microwave-Assisted | 90.90 | Higher yield, faster reaction, environmentally friendly |

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. mdpi.com An eco-friendly synthesis of imidazole hybrids has been reported using an aqueous approach, eliminating the need for hazardous solvents. nih.gov Furthermore, the use of recyclable, solid-supported catalysts, such as HBF₄–SiO₂, can improve the efficiency and sustainability of imidazole synthesis. rsc.org These catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity. rsc.org

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the nitrophenyl and imidazole (B134444) rings, as well as the thiol proton. The 4-nitrophenyl group, due to its para-substitution, will typically exhibit a pair of doublets in the downfield region (likely between 7.5 and 8.5 ppm), characteristic of an AA'BB' spin system. The protons on the imidazole ring are also expected to resonate in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the substituents. The thiol (S-H) proton is anticipated to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for 1-(4-nitrophenyl)-1H-imidazole-2-thiol would be expected to show signals for the two distinct carbons of the imidazole ring, the four carbons of the nitrophenyl ring (with two signals for the protonated carbons and two for the quaternary carbons), and the carbon of the C=S group. The C=S carbon is typically found significantly downfield. Based on data from similar imidazole derivatives, the chemical shifts can be predicted. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(4-nitrophenyl)-1H-imidazole-2-thiol in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H-4/H-5 | 7.2 - 7.8 | 115 - 125 |

| Nitrophenyl H-2/H-6 | 7.8 - 8.2 (d) | 120 - 130 |

| Nitrophenyl H-3/H-5 | 8.3 - 8.7 (d) | 125 - 135 |

| S-H | Variable (broad s) | - |

| Imidazole C-2 (C=S) | - | 160 - 170 |

| Nitrophenyl C-1 | - | 140 - 150 |

| Nitrophenyl C-4 | - | 145 - 155 |

Single-Crystal X-ray Diffraction for Solid-State Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1-(4-nitrophenyl)-1H-imidazole-2-thiol is not publicly available, analysis of closely related structures, such as 4-phenyl-1H-imidazole-2-thiol, allows for an informed prediction of its solid-state characteristics. nih.gov

The crystal packing is expected to be dominated by hydrogen bonding and π-π stacking interactions. The thiol group can act as a hydrogen bond donor, and the nitrogen atoms of the imidazole ring can act as acceptors, leading to the formation of chains or dimeric motifs. mdpi.com The planar nitrophenyl and imidazole rings are likely to engage in π-π stacking, further stabilizing the crystal lattice. The dihedral angle between the imidazole and the 4-nitrophenyl ring will be a key structural feature.

Table 2: Expected Crystallographic Parameters for 1-(4-nitrophenyl)-1H-imidazole-2-thiol

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, S-H···N hydrogen bonds, π-π stacking |

| Bond Length C=S | ~1.68 Å |

| Bond Length C-NO₂ | ~1.45 Å |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 1-(4-nitrophenyl)-1H-imidazole-2-thiol is expected to display several key absorption bands. The nitro group (NO₂) will show strong symmetric and asymmetric stretching vibrations, typically around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. The C=S (thione) stretching vibration is expected in the range of 1050-1250 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The N-H stretching of the imidazole ring may be observed as a broad band in the 3100-3400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the nitro group is typically a strong band in the Raman spectrum. The aromatic ring vibrations will also be prominent. The C=S bond, being highly polarizable, should also give a discernible Raman signal. Studies on similar imidazole-containing molecules have utilized techniques like shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) to probe the vibrational characteristics at interfaces. mdpi.com

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for 1-(4-nitrophenyl)-1H-imidazole-2-thiol

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| N-H Stretch | 3100 - 3400 (broad) | Weak |

| Asymmetric NO₂ Stretch | ~1520 (strong) | ~1520 (medium) |

| Symmetric NO₂ Stretch | ~1350 (strong) | ~1350 (strong) |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| C=S Stretch | 1050 - 1250 | 1050 - 1250 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular formula of 1-(4-nitrophenyl)-1H-imidazole-2-thiol is C₉H₇N₃O₂S, giving it a molecular weight of approximately 221.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221. The fragmentation pattern is likely to be influenced by the presence of the nitro group and the imidazole-thiol core. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). researchgate.net The imidazole ring can also undergo characteristic cleavage. A plausible fragmentation pathway could involve the initial loss of the nitro group, followed by rearrangements and cleavage of the heterocyclic ring.

Proposed Fragmentation Pathway:

M⁺ at m/z 221

Loss of NO₂ to give a fragment at m/z 175.

Loss of the thiol group (SH) or sulfur atom.

Cleavage of the imidazole ring leading to smaller charged fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for 1-(4-nitrophenyl)-1H-imidazole-2-thiol

| m/z | Proposed Fragment Identity |

| 221 | [M]⁺ |

| 175 | [M - NO₂]⁺ |

| 149 | [M - NO₂ - CN]⁺ or similar ring fragment |

| 121 | Phenylimidazole fragment |

| 77 | Phenyl cation [C₆H₅]⁺ |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Excited State Properties

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of 1-(4-nitrophenyl)-1H-imidazole-2-thiol is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The conjugated system, encompassing both the nitrophenyl and imidazole rings, will give rise to strong π→π* transitions, likely in the range of 250-400 nm. The nitro group acts as a powerful chromophore and an electron-withdrawing group, which typically causes a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound. The n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are expected to be weaker and may be observed as a shoulder on the main absorption band.

Fluorescence Spectroscopy: The excited state properties can be investigated using fluorescence spectroscopy. However, compounds containing a nitrophenyl group are often non-fluorescent or weakly fluorescent. The nitro group is a well-known fluorescence quencher due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways. Therefore, it is predicted that 1-(4-nitrophenyl)-1H-imidazole-2-thiol will exhibit very low or negligible fluorescence quantum yield. In contrast, similar imidazole derivatives lacking the nitro group have been shown to be fluorescent. nih.govbeilstein-archives.org

Table 5: Predicted Photophysical Properties of 1-(4-nitrophenyl)-1H-imidazole-2-thiol in a polar solvent like ethanol

| Property | Predicted Value |

| Absorption λₘₐₓ (π→π*) | 300 - 380 nm |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |

| Fluorescence Emission λₘₐₓ | Likely non-fluorescent or very weak |

| Fluorescence Quantum Yield (Φ) | < 0.01 |

Studies on Polymorphism and Crystallinity

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science, particularly in pharmaceuticals. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability.

While no specific studies on the polymorphism of 1-(4-nitrophenyl)-1H-imidazole-2-thiol have been reported, the potential for its existence is high. A study on the related compound, 1-(4-nitrophenyl)-1H-benzimidazole, has identified a new polymorph, highlighting that variations in crystal packing are possible within this class of molecules. researchgate.net The presence of a hydrogen bond donor (S-H) and multiple acceptors (imidazole nitrogens) in 1-(4-nitrophenyl)-1H-imidazole-2-thiol, combined with the potential for different π-π stacking arrangements of the aromatic rings, creates a landscape where multiple stable crystal packing arrangements could exist. The formation of different polymorphs could be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be essential for identifying and characterizing different polymorphic forms.

Theoretical and Computational Chemistry Investigations of 1 4 Nitrophenyl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, DFT calculations are employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

These calculations also yield fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimation of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in related nitroaromatic imidazole (B134444) compounds, the HOMO is often localized on the imidazole and thiol moieties, while the LUMO is concentrated on the nitrophenyl ring, indicating the flow of charge during electronic transitions. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the sulfur atom of the thiol group, identifying them as potential sites for electrophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, MD simulations provide valuable insights into its conformational flexibility and behavior in a solution environment. These simulations model the interactions between the solute molecule and the surrounding solvent molecules, offering a dynamic picture of how the molecule behaves in a condensed phase.

By simulating the molecule's trajectory, MD can explore its accessible conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target. mdpi.com The flexibility of the bond connecting the nitrophenyl group to the imidazole ring allows for various rotational conformations, the stability of which can be assessed through simulation. Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the molecule's compactness over time. nih.gov

MD simulations also elucidate the solvation of 1-(4-nitrophenyl)-1H-imidazole-2-thiol. The arrangement of solvent molecules around the solute, particularly hydrogen bonding interactions, can be analyzed. This is crucial for understanding how the solvent influences the molecule's properties and reactivity. For example, polar solvents would be expected to form strong interactions with the nitro group and the N-H and S-H protons of the imidazole-2-thiol core.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of the reactivity of 1-(4-nitrophenyl)-1H-imidazole-2-thiol. dntb.gov.ua These descriptors help in understanding the molecule's behavior in chemical reactions.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

These parameters are calculated using the energies of the HOMO and LUMO. dntb.gov.ua A high electrophilicity index, for instance, would suggest that the molecule is a good electron acceptor.

Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, these analyses would likely pinpoint the nitrogen and sulfur atoms of the imidazole-thiol ring and the oxygen atoms of the nitro group as key reactive centers.

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Prediction and Validation of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures, which can be compared with experimental data to validate the calculated structure. For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, theoretical vibrational and nuclear magnetic resonance (NMR) spectra are commonly calculated.

Vibrational Spectroscopy: Theoretical Fourier-Transform Infrared (FTIR) and Raman spectra can be computed using DFT. nih.gov By calculating the vibrational frequencies and intensities, specific peaks can be assigned to the stretching, bending, and torsional modes of the molecule's functional groups. For example, characteristic frequencies for the N-H stretch, C=N stretch of the imidazole ring, the symmetric and asymmetric stretches of the NO2 group, and the C-S stretch can be predicted. ijddr.in

NMR Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net For instance, distinct signals would be predicted for the protons on the imidazole and nitrophenyl rings.

| Spectroscopy Type | Functional Group / Atom | Predicted Signature |

|---|---|---|

| FTIR | N-H stretch (imidazole) | Vibrational frequency (cm-1) |

| FTIR | C=N stretch (imidazole) | Vibrational frequency (cm-1) |

| FTIR | NO2 asymmetric stretch | Vibrational frequency (cm-1) |

| FTIR | NO2 symmetric stretch | Vibrational frequency (cm-1) |

| 1H NMR | Imidazole ring protons | Chemical shift (ppm) |

| 1H NMR | Nitrophenyl ring protons | Chemical shift (ppm) |

| 13C NMR | Imidazole ring carbons | Chemical shift (ppm) |

| 13C NMR | Nitrophenyl ring carbons | Chemical shift (ppm) |

In Silico Modeling of Molecular Interactions with Model Systems

In silico modeling, particularly molecular docking, is a powerful technique to predict how a small molecule like 1-(4-nitrophenyl)-1H-imidazole-2-thiol might interact with a larger molecule, typically a protein or enzyme. researchgate.net This method computationally places the ligand into the binding site of a receptor and scores the potential poses based on their binding affinity. d-nb.info

The process involves:

Obtaining the 3D structures of both the ligand (1-(4-nitrophenyl)-1H-imidazole-2-thiol) and the target protein.

Using a docking algorithm to explore various orientations and conformations of the ligand within the protein's active site. nih.gov

Evaluating the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov

For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, docking studies could explore its potential to inhibit enzymes by binding to their active sites. The nitro group, the imidazole ring, and the thiol group could all participate in key interactions. For example, the nitro group's oxygens could act as hydrogen bond acceptors, while the N-H of the imidazole and the S-H of the thiol could act as hydrogen bond donors. The aromatic rings can engage in π-π stacking or hydrophobic interactions with corresponding residues in the binding pocket. nih.gov The results of docking studies, often expressed as a binding energy or score, help to rank potential inhibitors and guide the design of more potent analogues. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these solvent effects either explicitly, by including individual solvent molecules in the simulation (as in MD), or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM).

For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, a polar molecule, solvent effects are expected to be significant. In a polar solvent, the ground state of the molecule would be stabilized due to favorable dipole-dipole interactions. This solvation can affect:

Electronic Properties: The HOMO-LUMO gap can change in the presence of a solvent, which in turn alters the molecule's reactivity and spectroscopic properties.

Conformational Equilibrium: The relative energies of different conformers can be altered by the solvent, potentially favoring a different conformation in solution compared to the gas phase.

Reaction Rates: Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby affecting the rate of a chemical reaction. A polar solvent might better solvate a charged transition state, accelerating the reaction.

Theoretical studies can model these effects to provide a more realistic understanding of the molecule's behavior under specific experimental conditions.

Mechanistic Studies of Molecular Interactions and Intrinsic Reactivity

Investigation of Thiol-Thione Tautomerism and Equilibrium Dynamics

The structure of 1-(4-nitrophenyl)-1H-imidazole-2-thiol allows for the existence of a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom within the imidazole (B134444) ring, accompanied by a shift in pi-bonds. nih.gov In condensed phases and solutions, the thione form of heterocyclic compounds like imidazole-2-thiol is generally the more stable and dominant tautomer. jocpr.comias.ac.in

The study of this equilibrium is crucial as the biological activity and chemical reactivity of the molecule can be dependent on the predominant tautomeric form. researchgate.net The affinity of a tautomer for enzymes or receptors can differ significantly, and the tautomeric state plays a role in processes like hydrogen bonding and proton transfer. researchgate.net

Several analytical and computational methods are employed to investigate this equilibrium:

Spectroscopic Methods: Techniques such as UV-Vis, IR, and NMR spectroscopy are traditional methods used to study tautomeric transformations in both solution and crystalline states. jocpr.com Changes in the electronic spectra are particularly indicative, as the chromophore group undergoes isomerization during the tautomeric shift. jocpr.com

Chromatography: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to separate and quantify the different tautomers present in a mixture, providing a quantitative assessment of the equilibrium. jocpr.com

Computational Chemistry: Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are powerful tools for studying tautomerism. researchgate.net These methods can determine the optimized geometrical structures of each tautomer and calculate the tautomeric energy barrier, indicating which form is thermodynamically favored. researchgate.net For similar triazole-3-thiones, calculations have shown the thione tautomer to be the most stable isomer. researchgate.net

Table 1: Comparison of Thiol and Thione Tautomers

| Characteristic | Thiol Form | Thione Form |

|---|---|---|

| Key Functional Group | Thiol (-SH) | Thione (C=S) |

| Aromaticity of Imidazole Ring | Maintained | Disrupted |

| Hydrogen Bonding | Acts as H-bond donor via -SH | Acts as H-bond acceptor via C=S; donor via N-H |

| Predominance in Solution | Generally minor component jocpr.com | Generally major component jocpr.comresearchgate.net |

Elucidation of Reaction Mechanisms with Electrophilic and Nucleophilic Reagents

The reactivity of 1-(4-nitrophenyl)-1H-imidazole-2-thiol is largely dictated by the nucleophilic character of the thiol group and the electronic properties of the nitro-substituted aromatic ring.

Reactions with Electrophiles: The sulfur atom of the thiol group is a potent nucleophile and readily reacts with a variety of electrophiles.

S-Alkylation: This is a common reaction where the thiol group attacks an alkyl halide or another alkylating agent, resulting in the formation of a stable thioether derivative. This strategy is frequently used to introduce diverse functional groups onto the imidazole scaffold.

Michael Addition: As a strong nucleophile, the thiol group can participate in 1,4-conjugate additions (Michael reactions) to activated alkynes and other α,β-unsaturated carbonyl compounds. acs.orgnih.gov

Cyclization Reactions: In base-catalyzed reactions with substrates like substituted enynones, the nucleophilic thiol and imidazole nitrogen can both be involved, leading to the formation of fused heterocyclic systems such as 5H-imidazo[2,1-b] jocpr.comresearchgate.netthiazine derivatives. researchgate.net

Reactions with Nucleophiles: While the imidazole-2-thiol portion of the molecule is primarily nucleophilic, the 4-nitrophenyl group is highly electron-deficient, making it susceptible to nucleophilic attack. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). acs.org Under appropriate conditions, a strong nucleophile can displace the nitro group or a halide if one were present on the ring. acs.org

Table 2: Reactivity of 1-(4-nitrophenyl)-1H-imidazole-2-thiol

| Reactive Site | Reagent Type | Example Reaction | Product Type |

|---|---|---|---|

| Thiol Group (-SH) | Electrophile (e.g., Alkyl Halide) | S-Alkylation | Thioether (S-Alkyl derivative) |

| Thiol Group (-SH) | Electrophile (e.g., Activated Alkyne) | Michael Addition acs.org | Vinyl sulfide |

| Thiol & Imidazole N-H | Electrophile (e.g., Enynone) | Cyclocondensation researchgate.net | Fused Heterocycle |

| Nitrophenyl Ring | Nucleophile | Nucleophilic Aromatic Substitution acs.org | Substituted Phenylimidazole |

Fundamental Redox Chemistry and Electron Transfer Processes

The redox behavior of 1-(4-nitrophenyl)-1H-imidazole-2-thiol is characterized by two main features: the oxidation of the thiol group and the reduction of the nitro group.

Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, and the resulting product depends on the strength of the oxidizing agent.

Mild Oxidation: Can lead to the formation of a disulfide bridge between two molecules, yielding a dimer.

Strong Oxidation: More vigorous oxidation can convert the thiol to higher oxidation states, such as a sulfenic acid (RSOH), sulfinic acid (RSO₂H), or ultimately a sulfonic acid (RSO₃H). researchgate.net The formation of these more polar, acidic functional groups can significantly alter the molecule's physicochemical properties. The redox chemistry of related imidazole-2-thione fused systems has been investigated using techniques like cyclic voltammetry, which confirmed robust and reversible oxidation/reduction cycles. nih.gov

Reduction of the Nitro Group: The nitroaromatic system is a classic electrophore that can undergo reduction. This process is fundamental to the mechanism of action of many nitroimidazole-based drugs. The reduction can proceed in single-electron steps, often forming a nitro radical anion as an intermediate. Under further reducing conditions, the nitro group can be fully reduced to an amino group.

Table 3: Oxidation States of the Sulfur Moiety

| Compound Type | Sulfur Functional Group | Oxidation State |

|---|---|---|

| Thiol | -SH | -2 |

| Disulfide | -S-S- | -1 |

| Sulfenic Acid | -SOH | 0 |

| Sulfinic Acid | -SO₂H | +2 |

| Sulfonic Acid | -SO₃H | +4 |

Ligand Binding Studies with Metal Ions and Model Bio-targets in vitro and in silico

The imidazole-2-thiol scaffold is an effective ligand for coordinating with metal ions and can participate in binding interactions with biological macromolecules.

Ligand Binding with Metal Ions: The nitrogen and sulfur atoms in the imidazole-2-thiol structure act as donor atoms, allowing the molecule to function as a ligand and form stable complexes with various transition metals. nih.govontosight.ai Closely related benzimidazole (B57391) and triazole-thione compounds have been shown to form complexes with ions such as Mn(II), Fe(II), Ni(II), and Cu(II). researchgate.netnih.gov These metal complexes can exhibit enhanced catalytic activity and are explored for applications in organic transformations and materials science, such as in the development of corrosion inhibitors. nih.govontosight.ai

In vitro and in silico Studies with Bio-targets: Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. Numerous in silico studies have been conducted on nitroimidazole and benzimidazole-2-thiol derivatives to explore their therapeutic potential. These studies have shown that these scaffolds can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active sites of various proteins. nih.govresearchgate.net For instance, docking studies have shown that 4-nitroimidazole (B12731) derivatives can exhibit strong binding affinity to targets like tyrosine kinase-3, while benzimidazole-2-thiol derivatives have shown good binding energy with α-glucosidase. nih.govresearchgate.net

Table 4: Summary of in silico Docking Studies on Related Imidazole Derivatives

| Ligand Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 4-Nitroimidazole derivative | Tyrosine Kinase-3 | Strong binding affinity with a docking score of -8.132 kcal/mol⁻¹; favorable hydrophobic interactions. researchgate.net | researchgate.net |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | Showed good binding energy and affinity, with the most active compound having a binding energy of -69.65 kcal/mol. nih.gov | nih.gov |

| Amide derivatives of a benzimidazole | Bacterial proteins (docking study) | Designed based on docking scores to predict antimicrobial action. researchgate.net | researchgate.net |

Principles of Supramolecular Assembly and Self-Organization

While specific studies on the supramolecular assembly of 1-(4-nitrophenyl)-1H-imidazole-2-thiol are not extensively reported, the molecular structure possesses all the necessary features to engage in self-organization through non-covalent interactions. These interactions are fundamental to the formation of ordered structures in the solid state and can influence properties like solubility and crystal packing.

The key interactions that can drive self-assembly include:

Hydrogen Bonding: The thione tautomer, which is often predominant, features an N-H group that can act as a hydrogen bond donor and a C=S group that can act as an acceptor. This allows for the formation of intermolecular hydrogen-bonded networks, including stable dimers. researchgate.net

π-π Stacking: The presence of two aromatic systems, the imidazole ring and the nitrophenyl ring, allows for π-π stacking interactions. These are attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings, which contribute to the stabilization of crystal structures.

Other Weak Interactions: Additional interactions such as C-H---S and C-H---O hydrogen bonds can further direct the assembly of molecules into a defined supramolecular architecture.

The interplay of these non-covalent forces governs the self-organization of the molecules, leading to the formation of higher-order structures. The study of hydrogen-bonded dimers in similar thione compounds confirms the potential for this molecule to engage in such self-assembly processes. researchgate.net

Exploration of Potential Academic Applications in Chemical and Biological Systems

Role in Coordination Chemistry and Formation of Metal Complexes

The imidazole (B134444) ring is a well-established N-donor ligand in coordination chemistry, readily forming stable complexes with a wide range of transition metals. ijddr.innih.gov The nitrogen atoms of the imidazole ring can act as Lewis bases, donating electron pairs to metal ions. For the specific molecule 1-(4-nitrophenyl)-1H-imidazole-2-thiol, the presence of the thiol group (-SH) introduces an additional potential coordination site. Thiol groups are known to be effective ligands, particularly for softer metal ions.

While specific studies detailing the coordination complexes of 1-(4-nitrophenyl)-1H-imidazole-2-thiol are not extensively documented in publicly available research, the behavior of analogous compounds provides a strong basis for its potential in this area. For instance, research on 2-(4-nitrophenyl)-1H-benzimidazole demonstrates its ability to act as a ligand, forming stable complexes with transition metals. nih.gov Similarly, studies on 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole have shown its use in forming complexes with metals like Copper(II), Cobalt(II), and Manganese(II). ijddr.in These related compounds coordinate with metal ions, leading to the formation of complexes with defined stoichiometry, such as [Cu(ligand)₂], [Co(ligand)₃], and [Mn(ligand)₃]. ijddr.in It is therefore highly probable that 1-(4-nitrophenyl)-1H-imidazole-2-thiol can act as a versatile ligand, potentially coordinating with metal ions through the imidazole nitrogen, the thiol sulfur, or both, functioning as a bidentate ligand.

Application as a Ligand in Catalysis Research

Metal complexes derived from imidazole-containing ligands are frequently investigated for their catalytic properties. The electronic and steric environment provided by the ligand can significantly influence the catalytic activity of the metal center. The structural features of 1-(4-nitrophenyl)-1H-imidazole-2-thiol, including the electron-withdrawing nitro group, could modulate the electronic properties of a metal center, thereby tuning its catalytic performance.

Although direct catalytic applications of metal complexes specifically derived from 1-(4-nitrophenyl)-1H-imidazole-2-thiol are not detailed in the available literature, related structures have shown promise. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole are noted for their potential in various catalytic processes, including organic transformations and polymerization reactions. nih.gov The general principle is that the ligand framework helps to stabilize the metal catalyst and can participate in the catalytic cycle. For instance, imidazole derivatives have been used in the catalysis of hydrolysis reactions, such as that of p-nitrophenyl acetate. Given these precedents, it is plausible that metal complexes of 1-(4-nitrophenyl)-1H-imidazole-2-thiol could be explored as catalysts in various organic reactions.

Development as Sensing Probes and Analytical Reagents

Compounds with specific functional groups capable of selective interaction with ions or molecules are valuable as chemical sensors. The imidazole and thiol moieties in 1-(4-nitrophenyl)-1H-imidazole-2-thiol present opportunities for its development as a sensing probe. The nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group can act as binding sites for specific metal ions. Upon binding, a detectable signal, such as a change in color (colorimetric sensor) or fluorescence, can be generated.

Research into related imidazole-based compounds supports this potential application. For example, a fluorescent probe based on a 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole structure was developed for the selective and sensitive detection of mercury ions (Hg²⁺). rsc.org Another study on a 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole derivative explored its use as a chemosensor for the detection of iron (Fe³⁺) and sulfide (S²⁻) ions. While these examples involve different imidazole derivatives, they highlight the utility of the imidazole scaffold in the design of chemosensors. The specific combination of functional groups in 1-(4-nitrophenyl)-1H-imidazole-2-thiol makes it a candidate for investigation as a selective analytical reagent for various cations and anions.

Investigation in Material Science Applications (e.g., thin films, polymers, quantum dots)

Imidazole and its derivatives are utilized as building blocks in material science, particularly in the synthesis of polymers and metal-organic frameworks (MOFs). Imidazole-containing polymers have been explored for a range of applications due to their unique chemical and physical properties.

While there is no specific research detailing the incorporation of 1-(4-nitrophenyl)-1H-imidazole-2-thiol into materials like thin films or polymers, its bifunctional nature (imidazole and thiol groups) makes it a potential monomer or cross-linking agent. The thiol group can participate in polymerization reactions or be used to anchor the molecule to surfaces, such as gold nanoparticles or quantum dots. The imidazole moiety can provide sites for metal coordination, potentially leading to the formation of coordination polymers or MOFs. The presence of the nitro group could also impart specific electronic or optical properties to the resulting material. The classification of this compound under "Material Science" by chemical suppliers suggests its intended use as a building block for more complex materials. bldpharm.com

In Vitro Biological Assay Development for Molecular Target Engagement

Imidazole-2-thiol derivatives are a well-known class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. They are often investigated for their potential as enzyme inhibitors or receptor binding agents in in vitro assays.

Numerous studies on structurally related compounds highlight the potential of the 1-(4-nitrophenyl)-1H-imidazole-2-thiol scaffold in this area. For example, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as potent inhibitors of the α-glucosidase enzyme, which is a target in diabetes research. nih.gov Other research has focused on imidazole derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The anticancer activity of various N-alkyl-nitroimidazole compounds has also been evaluated against breast and lung cancer cell lines in vitro, with some compounds showing significant cytotoxicity towards tumor cells. openmedicinalchemistryjournal.com

The table below summarizes the in vitro biological activities of some representative imidazole and benzimidazole-2-thiol derivatives, illustrating the potential areas of investigation for 1-(4-nitrophenyl)-1H-imidazole-2-thiol.

| Compound Class | Biological Target/Assay | Observed Activity |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase Inhibition | Potent inhibition with IC₅₀ values in the micromolar range. nih.gov |

| Imidazole-based derivatives | Epidermal Growth Factor Receptor (EGFR) Inhibition | Inhibition of EGFR enzymatic activity with IC₅₀ values in the nanomolar range. nih.gov |

| N-Alkyl-nitroimidazoles | Cytotoxicity against MDA-MB-231 (breast cancer) cells | LC₅₀ as low as 16.7 µM. openmedicinalchemistryjournal.com |

| N-Alkyl-nitroimidazoles | Cytotoxicity against A549 (lung cancer) cells | Activity dependent on the length of the N-alkyl chain. openmedicinalchemistryjournal.com |

These findings suggest that 1-(4-nitrophenyl)-1H-imidazole-2-thiol is a strong candidate for screening in various in vitro biological assays to assess its potential for molecular target engagement, such as enzyme inhibition or receptor binding.

Photochemical Applications and Light-Induced Reactivity Studies

The photochemical properties of molecules containing both a nitroaromatic group and a heterocyclic ring can be complex and lead to interesting light-induced reactivity. The 4-nitrophenyl group is a known chromophore that can absorb UV-visible light. Upon absorption of light, the molecule is promoted to an excited state, from which it can undergo various chemical transformations.

Future Research Directions and Unanswered Questions in the Field of 1 4 Nitrophenyl 1h Imidazole 2 Thiol

Emerging Methodologies for Enhanced Synthesis and Advanced Characterization

The future synthesis of 1-(4-nitrophenyl)-1H-imidazole-2-thiol and its derivatives is likely to move beyond conventional batch processes, embracing more efficient and sustainable technologies. Methodologies such as microwave-assisted synthesis and continuous-flow chemistry, which have been successfully applied to other imidazole (B134444) derivatives, offer promising avenues for exploration. researchgate.netniscpr.res.inderpharmachemica.com These techniques can significantly reduce reaction times, improve yields, and allow for greater control over reaction parameters, facilitating a more "green" synthetic approach. wjbphs.com

A primary unanswered question is the adaptability of these modern synthetic methods to 1-(4-nitrophenyl)-1H-imidazole-2-thiol. Research is needed to optimize conditions and explore the scope of these technologies for creating a library of related derivatives.

For advanced characterization, while standard techniques like NMR, IR, and mass spectrometry are fundamental, a deeper structural understanding requires more sophisticated analysis. Techniques such as X-ray crystallography are crucial for unambiguously determining the solid-state structure, including bond angles, lengths, and intermolecular interactions. Although crystal structures for analogous compounds like 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide have been reported, specific crystallographic data for the title compound remains a key area for future investigation. nih.gov

Table 1: Proposed Future Studies for Synthesis and Characterization

| Research Area | Proposed Technique | Objective | Potential Data Output |

|---|---|---|---|

| Synthesis | Microwave-Assisted Organic Synthesis (MAOS) | To develop a rapid, high-yield synthesis protocol. | Reaction time, temperature, power, yield, purity. |

| Continuous-Flow Chemistry | To establish a scalable and automated synthesis process. | Flow rate, residence time, temperature, yield, scalability data. | |

| Characterization | Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure. | Unit cell dimensions, bond lengths, bond angles, packing diagrams. |

| Solid-State NMR Spectroscopy | To analyze the structure and dynamics in the solid state. | Chemical shifts, cross-polarization dynamics, relaxation times. |

Integration of Machine Learning and Advanced Computational Approaches for Predictive Modeling

Computational chemistry and machine learning (ML) are poised to revolutionize the study of imidazole-thiol derivatives. Density Functional Theory (DFT) calculations, for instance, can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of 1-(4-nitrophenyl)-1H-imidazole-2-thiol. ontosight.ai Such studies can predict molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors, guiding further experimental work on its functionalization and potential applications. asianpubs.org

The integration of machine learning offers a powerful tool for predictive modeling, even in low-data scenarios. nih.govnih.gov ML algorithms could be trained on data from related imidazole compounds to develop Quantitative Structure-Activity Relationship (QSAR) models. These models could predict various properties of novel, unsynthesized derivatives of 1-(4-nitrophenyl)-1H-imidazole-2-thiol, such as their potential biological activity or material properties, thereby accelerating the discovery process. beilstein-journals.org A significant future direction is the development of ML models specifically for optimizing reaction conditions, minimizing the need for extensive empirical screening. digitellinc.com

Table 2: Framework for Future Computational and ML Predictive Modeling

| Modeling Approach | Key Parameters/Descriptors | Predicted Properties | Unanswered Questions Addressed |

|---|---|---|---|

| DFT Calculations | Basis set selection (e.g., 6-311++G(d,p)), solvent models. | Electronic structure (HOMO/LUMO gap), charge distribution, IR/NMR spectra, reaction pathways. | What are the fundamental electronic properties and reactivity sites of the molecule? |

| QSAR Modeling | Molecular weight, logP, topological polar surface area, electronic and steric descriptors. | Antimicrobial activity, anticancer potency, corrosion inhibition efficiency. | Can we predict the biological activity of new derivatives before synthesis? |

| ML for Reaction Optimization | Reactant concentrations, catalyst, solvent, temperature, reaction time. | Optimal reaction yield, selectivity, and conditions. | What are the ideal conditions for the efficient synthesis of novel derivatives? |

Novel Interdisciplinary Applications and Cross-Disciplinary Research Avenues

The unique structural combination of an imidazole ring, a thiol group, and a nitrophenyl moiety suggests a wide range of potential applications that are currently unexplored for 1-(4-nitrophenyl)-1H-imidazole-2-thiol. The imidazole nucleus is a well-known pharmacophore present in many bioactive compounds, while nitroaromatic compounds are investigated for applications such as hypoxia-selective drugs. wjbphs.comnih.gov

Future research should focus on screening this compound for various biological activities. Its structural similarity to known antimicrobial and anticancer agents makes these promising starting points. nih.gov In materials science, the thiol group makes it an excellent candidate as a ligand for forming metal complexes with unique catalytic or optical properties, or as a corrosion inhibitor for metal surfaces. ontosight.ai The exploration of these interdisciplinary avenues remains a significant opportunity.

Table 3: Potential Interdisciplinary Research Avenues

| Field of Application | Rationale for Investigation | Key Properties to Evaluate |

|---|---|---|

| Medicinal Chemistry | Imidazole and nitroimidazole motifs are common in pharmaceuticals. | Antimicrobial (antibacterial, antifungal) activity, anticancer cytotoxicity, enzyme inhibition. |

| Materials Science | Thiol group can bind to metal surfaces and coordinate with metal ions. | Corrosion inhibition efficiency on various metals, formation of metal-organic frameworks (MOFs). |

| Catalysis | Potential to act as a ligand for transition metal catalysts. | Catalytic activity in cross-coupling reactions, oxidation, or reduction processes. |

| Sensor Technology | Potential for chromogenic or fluorogenic response upon binding to specific analytes. | Selectivity and sensitivity towards metal ions or biologically relevant molecules. |

Addressing Current Challenges and Identifying New Opportunities in Imidazole-Thiol Chemistry

A significant challenge in the chemistry of substituted imidazoles is achieving regioselectivity during synthesis and subsequent functionalization. beilstein-archives.org For 1-(4-nitrophenyl)-1H-imidazole-2-thiol, key unanswered questions include: How can the imidazole ring be selectively functionalized at the C4 or C5 positions without interfering with the thiol or nitrophenyl groups? What is the influence of different solvents and bases on the outcome of alkylation or acylation reactions at the sulfur versus nitrogen atoms? researchgate.net

Overcoming these challenges presents new opportunities. The development of robust, regioselective functionalization protocols would enable the creation of a diverse library of derivatives. This library could then be used for high-throughput screening to identify lead compounds for novel applications. Another opportunity lies in exploring the chemistry of the nitro group, such as its reduction to an amino group, which would provide a reactive handle for further derivatization, leading to a new class of compounds with potentially different properties.

Synergistic Research with Related Heterocyclic Compound Classes and Their Derivatives

The reactivity of the imidazole-2-thiol moiety makes it an excellent building block for the synthesis of fused heterocyclic systems. Research on related compounds has shown that imidazole-2-thiols can react with various electrophiles and dienophiles to construct more complex polycyclic structures, such as imidazo[2,1-b] nih.govbeilstein-journals.orgthiazoles and other fused systems. rsc.orgniscpr.res.in

A promising future direction is to use 1-(4-nitrophenyl)-1H-imidazole-2-thiol as a precursor in cycloaddition and condensation reactions. For example, its reaction with α,β-unsaturated ketones could lead to novel pyrazoline-containing imidazole-thiol hybrids. niscpr.res.in The synergistic combination of the imidazole-thiol core with other heterocyclic rings like thiazole, pyrazole, or pyridine (B92270) could lead to the discovery of compounds with enhanced biological activities or novel material properties. The systematic exploration of these fusion strategies is a key area for future research.

Table 4: Proposed Synergistic Research with Other Heterocycles

| Reactant Class | Potential Fused/Linked System | Rationale / Potential Properties |

|---|---|---|

| α-Haloketones | Imidazo[2,1-b]thiazoles | Combination of two biologically active heterocycles; potential enhanced antimicrobial activity. |

| Chalcones (α,β-Unsaturated Ketones) | Pyrazoline-substituted imidazole-thiols | Hybrid molecules with potential for diverse pharmacological activities. |

| Dienes | Diels-Alder Adducts | Creation of complex polycyclic structures for novel scaffolds in drug discovery. |

| Alkynes | Imidazo[2,1-b] nih.govbeilstein-journals.orgthiazines | Synthesis of seven-membered fused rings with unique conformational properties. |

Q & A

Q. How can environmental persistence of nitro-substituted imidazoles be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.